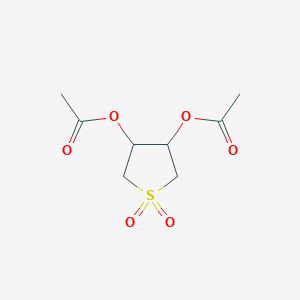

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate

Description

1,1-Dioxidotetrahydrothiophene-3,4-diyl diacetate is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene ring with a sulfone group (1,1-dioxide) at positions 1 and 1, and acetyloxy (-OAc) groups at positions 3 and 3. The sulfone moiety enhances polarity and stability compared to non-oxidized thiophene derivatives, making it relevant in synthetic chemistry for applications such as intermediates in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

(4-acetyloxy-1,1-dioxothiolan-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSJBDHUMRVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CS(=O)(=O)CC1OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192094 | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3050-91-7 | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3050-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate typically involves the reaction of tetrahydrothiophene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the dioxide functionality back to a sulfide.

Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dioxide functionality, which can participate in redox reactions. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

- Core Heterocycle vs. Linear Chain: The target compound’s tetrahydrothiophene sulfone core contrasts with tetrahydrofuran (e.g., 3ua ) and pyrazolo-triazine (e.g., 3b ) analogs. Linear diacetates (e.g., ) lack ring strain, favoring conformational flexibility but reducing stereochemical control compared to cyclic systems.

- Synthetic Accessibility: Tetrahydrofuran diacetates are synthesized via transition-metal catalysis (e.g., Ru ), whereas pyrazolo-triazine diacetates require oxidative bromination . Natural polyacetylenic diacetates () are isolated via chromatography, highlighting divergent sourcing (synthetic vs. natural).

Physical Properties :

- Melting points vary widely: tetrahydrofuran derivatives range from oils (e.g., 2c ) to high-melting solids (190–192°C for 2f ), whereas pyrazolo-triazine diacetates exhibit temperature-dependent conformational changes . The sulfone group in the target compound likely increases crystallinity and melting point.

- Reactivity and Applications: Tetrahydrofuran diacetates with purine substituents () are bioactive intermediates, whereas pyrazolo-triazines focus on crystallographic studies . The target compound’s sulfone could facilitate nucleophilic substitutions or act as a leaving group in drug design.

Biological Activity

Overview of 1,1-Dioxidotetrahydrothiophene-3,4-diyl Diacetate

Chemical Structure and Properties

1,1-Dioxidotetrahydrothiophene-3,4-diyl diacetate is a sulfur-containing heterocyclic compound. Its structure features a tetrahydrothiophene ring with two acetyl groups attached to the sulfur atom. This compound belongs to a class of compounds known for their potential biological activities.

Biological Activity

The biological activity of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate can be summarized in the following areas:

Antimicrobial Activity

- Mechanism : Compounds containing sulfur often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic pathways.

- Case Studies : Research has shown that similar thiophene derivatives possess significant antibacterial and antifungal activities. For instance, studies on related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Antioxidant Activity

- Mechanism : The presence of sulfur in the structure may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Research Findings : In vitro studies have indicated that thiophene derivatives can inhibit lipid peroxidation and exhibit radical-scavenging activity, suggesting potential protective effects against oxidative damage.

Cytotoxicity and Anticancer Potential

- Mechanism : Some thiophene derivatives have been studied for their ability to induce apoptosis in cancer cells.

- Research Findings : Preliminary studies suggest that 1,1-dioxidotetrahydrothiophene derivatives may inhibit cancer cell proliferation through various pathways, including cell cycle arrest and induction of apoptotic markers.

Enzyme Inhibition

- Mechanism : Certain thiophene compounds have been identified as inhibitors of specific enzymes involved in disease pathways.

- Case Studies : Research has highlighted that related compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.